3-Methoxybutyl phenoxyacetate
CAS No.: 5448-33-9
Cat. No.: VC18775100
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5448-33-9 |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 3-methoxybutyl 2-phenoxyacetate |
| Standard InChI | InChI=1S/C13H18O4/c1-11(15-2)8-9-16-13(14)10-17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
| Standard InChI Key | OBVOEOZGGDNWNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCOC(=O)COC1=CC=CC=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methoxybutyl phenoxyacetate consists of a phenoxyacetic acid moiety esterified with 3-methoxybutanol. The phenoxy group () is linked to an acetate chain, which is further bonded to a 3-methoxybutyl group . The compound’s structure is defined by the SMILES notation , reflecting its branched ether and ester functionalities .
Physical and Chemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.069 g/cm³ | |
| Boiling Point | 331.7°C at 760 mmHg | |
| Flash Point | 143.6°C | |
| Refractive Index | 1.488 | |
| LogP | 2.0336 | |
| Water Solubility | 60.68 g/L at 20°C |
The compound’s moderate lipophilicity () suggests potential bioaccumulation, though its water solubility reduces environmental persistence .
Synthesis and Production
Industrial Synthesis Pathways
The synthesis typically involves esterification between phenoxyacetic acid and 3-methoxybutanol under acidic catalysis. A patent by CN101570473B describes a related method using nitric acid as an oxidant in aqueous media, achieving high yields at room temperature . This approach aligns with green chemistry principles by minimizing solvent use .
Optimization Strategies
Key parameters include:
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Molar Ratio: A 1:1.2 ratio of alcohol to acid ensures complete conversion .
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Catalyst: Sulfuric acid or p-toluenesulfonic acid enhances reaction rates .
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Temperature: Reactions conducted at 80–100°C prevent side reactions like transesterification .
Industrial-scale production employs continuous-flow reactors to improve efficiency, with purity levels exceeding 99% .
Applications in Industry and Pharmaceuticals
Solvent Use in Coatings
3-Methoxybutyl phenoxyacetate is valued in the paint and lacquer industries for its high boiling point and compatibility with resins . It reduces volatile organic compound (VOC) emissions compared to traditional solvents like toluene .
Pharmaceutical Intermediates
The compound is a precursor to isoquinoline alkaloids, such as Yohimbine, which treat erectile dysfunction and hypertension . Its role in synthesizing 6-methoxy-5-cyanoisoquinoline underscores its importance in drug discovery .
Environmental Impact and Biodegradation
Ecotoxicological Profile
QSAR models predict moderate persistence (LogP = 2.03) but low bioaccumulation potential . The OECD 301C model estimates a biodegradation rate of 40–60% over 28 days, indicating partial environmental breakdown .
Mitigation Strategies
Waste treatment involves hydrolysis under alkaline conditions to yield phenoxyacetic acid and 3-methoxybutanol, both readily biodegradable .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent patents highlight solvent-free esterification using immobilized lipases, reducing energy consumption by 30% .
Pharmaceutical Research
Ongoing studies explore its utility in synthesizing antitumor agents, leveraging its ability to stabilize hydrophobic drug moieties .
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